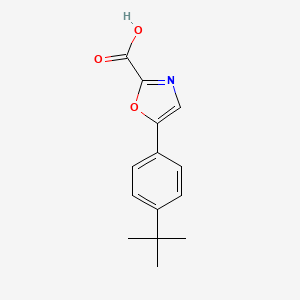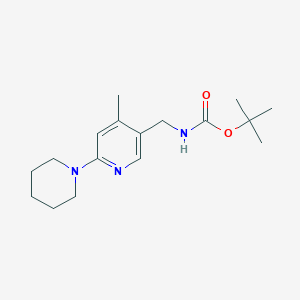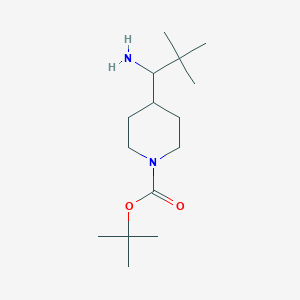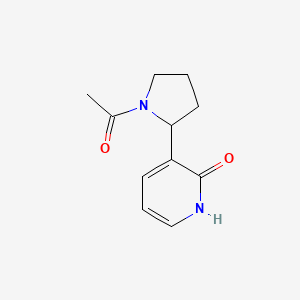
3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Acetilpirrolidin-2-il)piridin-2(1H)-ona es un compuesto heterocíclico que presenta tanto anillos de piridina como de pirrolidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(1-Acetilpirrolidin-2-il)piridin-2(1H)-ona generalmente implica la reacción de derivados de piridina con derivados de pirrolidina bajo condiciones específicas. Un método común implica el uso de ureas N-hetáricas y alcoholes en un ambiente sin catalizador . Esta técnica ecológica permite la síntesis de alto rendimiento de varios carbamatos sustituidos, incluidos los que presentan anillos de piridina y pirrolidina.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(1-Acetilpirrolidin-2-il)piridin-2(1H)-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas y presiones controladas para asegurar la formación del producto deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos completamente saturados.
Aplicaciones Científicas De Investigación
3-(1-Acetilpirrolidin-2-il)piridin-2(1H)-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente para dirigirse a vías moleculares específicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y catalizadores.
Mecanismo De Acción
El mecanismo de acción de 3-(1-Acetilpirrolidin-2-il)piridin-2(1H)-ona implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en varios procesos biológicos. Los efectos del compuesto están mediados a través de la modulación de estas dianas, lo que lleva a cambios en las vías y funciones celulares.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de piridin-2-il: Estos compuestos comparten la estructura del anillo de piridina y pueden tener propiedades químicas similares.
Derivados de pirrolidin-2-il: Estos compuestos comparten la estructura del anillo de pirrolidina y pueden tener actividades biológicas similares.
Unicidad
3-(1-Acetilpirrolidin-2-il)piridin-2(1H)-ona es única debido a su combinación de anillos de piridina y pirrolidina, lo que le confiere propiedades químicas y biológicas distintas. Esta estructura de doble anillo permite aplicaciones versátiles en diversos campos, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-(1-acetylpyrrolidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)13-7-3-5-10(13)9-4-2-6-12-11(9)15/h2,4,6,10H,3,5,7H2,1H3,(H,12,15) |
Clave InChI |
PBYZFMLNMQTPIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCC1C2=CC=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



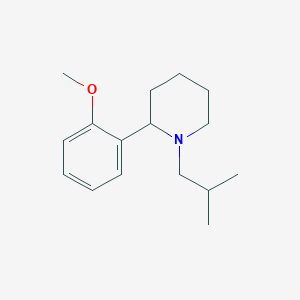
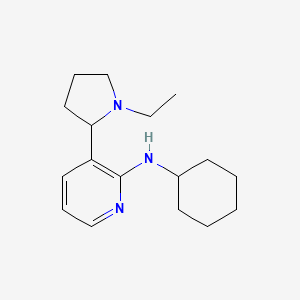


![4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810520.png)

